Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride

Description

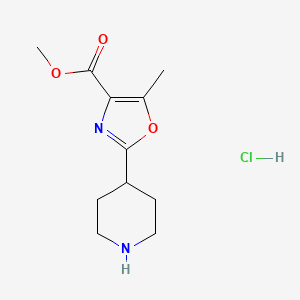

Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5 and a piperidin-4-yl group at position 2. The methyl ester at position 4 and the hydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₁H₁₅N₂O₃·HCl, with a molecular weight of 259.71 g/mol (calculated from atomic masses).

Properties

Molecular Formula |

C11H17ClN2O3 |

|---|---|

Molecular Weight |

260.72 g/mol |

IUPAC Name |

methyl 5-methyl-2-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-7-9(11(14)15-2)13-10(16-7)8-3-5-12-6-4-8;/h8,12H,3-6H2,1-2H3;1H |

InChI Key |

SHHOMONAFZNEPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2CCNCC2)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxazole ring formation | α-Ketoester + amide, dehydrating agent (POCl3) | 5-methyl-1,3-oxazole-4-carboxylate core |

| 2 | Halogenation | Chlorination at 2-position (e.g., SOCl2 or POCl3) | 2-chloromethyl-5-methyl-oxazole derivative |

| 3 | Nucleophilic substitution | Piperidine, base, solvent (e.g., DMF) | 2-(piperidin-4-ylmethyl)-5-methyl-oxazole |

| 4 | Esterification | Methanol, acid catalyst, reflux | Methyl ester formation |

| 5 | Salt formation | Hydrochloric acid, solvent | Hydrochloride salt of final compound |

Analytical and Research Findings

- Yield and Purity: The multi-step synthesis typically yields the target compound in moderate to good yields (50–85%), with purity confirmed by chromatographic and spectroscopic methods such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

- Structural Confirmation: NMR (both proton and carbon), infrared spectroscopy, and elemental analysis confirm the substitution pattern and salt formation.

- Stability: The hydrochloride salt form exhibits enhanced stability and improved solubility in aqueous media, facilitating pharmaceutical formulation.

Summary of Key Preparation Considerations

- The choice of starting materials and reagents is critical to achieve regioselective substitution on the oxazole ring.

- Control of reaction conditions (temperature, solvent, pH) is essential to minimize side reactions such as over-chlorination or ring degradation.

- Purification steps often involve recrystallization from suitable solvents to isolate the hydrochloride salt with high purity.

- Safety precautions are necessary when handling corrosive reagents like phosphorus oxychloride and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Substituent Position and Isomerism

The position of the piperidin-4-yl group on the oxazole ring distinguishes the target compound from its Enamine counterpart . The target’s 2-position substitution may orient the piperidine moiety toward specific receptor pockets, whereas the 5-position isomer could exhibit divergent binding kinetics. Such positional changes are critical in drug design, as seen in SSRIs and antipsychotics where substituent placement dictates selectivity .

Heterocyclic Core Variations

Impact of Salt Form and Substituents

The hydrochloride salt in the target and compared compounds enhances solubility, a feature absent in non-salt derivatives like Methyl 2-Ethyl-5-methyloxazole-4-carboxylate . Bulky groups, such as the diphenylmethoxy in ’s compound, significantly increase molecular weight and lipophilicity, which may limit bioavailability .

Pharmacological Implications

- CNS Targets: Piperidine-containing compounds often interact with sigma receptors or monoamine transporters.

- Solubility vs. Bioavailability : While the hydrochloride salt improves solubility, the oxazole core’s moderate lipophilicity may balance CNS penetration and renal excretion.

Biological Activity

Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine moiety attached to an oxazole ring, which plays a crucial role in its biological activity. The synthesis typically involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, yielding various regioisomeric products, including methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, which can be further modified to obtain the desired hydrochloride form .

Structural Formula

The structural formula of methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride can be represented as follows:

Synthesis Pathway

A simplified synthesis pathway includes:

- Formation of β-enamino ketoester : A key precursor for the oxazole formation.

- Cyclization and functionalization : Involves the introduction of piperidine and carboxylate groups.

The biological activity of methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The oxazole ring is known to enhance binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies show that derivatives of oxazole compounds possess antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through modulation of signaling pathways.

- Neuroprotective Effects : Compounds with piperidine moieties have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines showed that certain derivatives led to a reduction in cell viability by approximately 50% at concentrations of 20 µM after 48 hours .

- Neuroprotective Assays : Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased apoptosis markers under oxidative stress conditions .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth | 10 - 25 |

| Anticancer | Human cancer cell lines | Reduction in cell viability | 20 |

| Neuroprotection | Neuronal cell cultures | Decreased apoptosis markers | Not specified |

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of β-enamino | β-enamino ketoester + hydroxylamine HCl | 75 |

| Cyclization | Heating under reflux | 85 |

Q & A

Q. What are the established synthetic routes for Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalized piperidine and oxazole precursors. Key steps include:

- Cyclocondensation : Reaction of methyl 5-methyloxazole-4-carboxylate derivatives with piperidin-4-ylamine under acidic conditions to form the oxazole-piperidine core .

- Salt Formation : Treatment with HCl to yield the hydrochloride salt, enhancing solubility and crystallinity . Intermediate characterization employs NMR spectroscopy (¹H/¹³C) and HPLC for purity assessment (>95%) .

| Key Reaction Parameters |

|---|

| Temperature: 60–80°C |

| Solvents: Ethanol/DCM |

| Catalysts: None (acid-mediated) |

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

Structural validation combines:

- Mass Spectrometry (MS) : Confirms molecular weight (232.69 g/mol for free base; 269.14 g/mol with HCl) .

- X-ray Crystallography : Resolves piperidine ring conformation and oxazole-carboxylate orientation .

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Highly soluble in polar solvents (water, ethanol) due to the hydrochloride salt; poorly soluble in non-polar solvents .

- Stability : Degrades under prolonged UV exposure (>8 hours). Store at 2–8°C in airtight containers to prevent hygroscopic absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Optimization strategies include:

- Solvent Selection : Replacing ethanol with DMF improves reaction rates (yield increases from 65% to 82%) .

- Catalytic Acid : Using p-toluenesulfonic acid (0.1 eq.) reduces side-product formation during cyclocondensation .

- Workup Protocols : Gradient pH adjustment (pH 4–6) during salt formation minimizes impurities .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

Discrepancies often arise from assay-specific conditions. Recommended approaches:

- Orthogonal Assays : Combine radioligand binding (e.g., cannabinoid receptor CB1) with functional cAMP inhibition assays .

- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives in cell-based assays .

- Structural Analog Comparison : Compare activity profiles with analogs lacking the methyl or carboxylate groups to isolate pharmacophoric contributions .

Q. How does the compound interact with biological targets at the molecular level, and what computational tools validate these interactions?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict high-affinity binding to serotonin receptors (5-HT2A) via hydrogen bonding with the oxazole carboxylate .

- SPR Analysis : Surface plasmon resonance confirms binding kinetics (KD ≈ 120 nM) .

- Mutagenesis : Site-directed mutagenesis of receptor residues (e.g., Asp155 in 5-HT2A) disrupts binding, validating computational models .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points and spectral data?

Variations in melting points (e.g., 180–185°C vs. 190–195°C) often stem from:

- Polymorphism : Recrystallization from different solvents (ethanol vs. acetone) produces distinct crystalline forms .

- Hydration State : Anhydrous vs. monohydrate forms alter thermal profiles. Thermogravimetric analysis (TGA) clarifies hydration status .

- Purity : HPLC-MS quantifies impurities (e.g., residual piperidine) affecting thermal behavior .

Methodological Recommendations

Q. What strategies mitigate toxicity risks during in vivo studies?

- Dose Escalation : Start with 0.1 mg/kg in rodent models, monitoring hepatic enzymes (ALT/AST) and renal function .

- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxide derivatives) for structural modification .

Q. How are chiral centers in related analogs synthesized and analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.